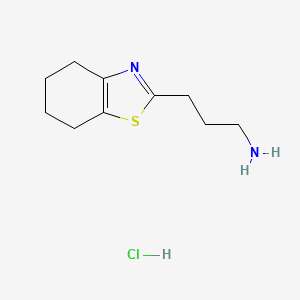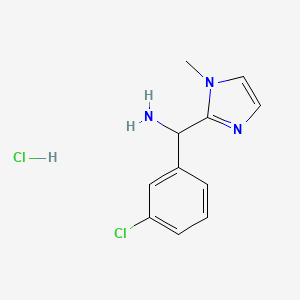
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides.
Introduction of Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, depending on the scale of production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
科学的研究の応用
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of certain biochemical processes.
類似化合物との比較
2-Aminoethyl-1,3-thiazole-4-carboxylic acid hydrochloride: Similar structure but lacks the methyl group at the 4-position.
4-Methyl-1,3-thiazole-5-carboxylic acid: Lacks the aminoethyl group.
2-(2-Aminoethyl)-1,3-thiazole-4-carboxylic acid: Different position of the carboxylic acid group.
Uniqueness: 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is unique due to the presence of both the aminoethyl and methyl groups, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-4-6(7(10)11)12-5(9-4)2-3-8;/h2-3,8H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNOFNAXYSEERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-amino-4-[(dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B7841835.png)


